molecular formula C7H6F4N2O B14060422 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14060422
M. Wt: 210.13 g/mol
InChI Key: VQMAQEQINHNKFA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2O It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with fluoro and trifluoromethoxy groups

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Fluoro-3-(trifluoromethoxy)aniline+Hydrazine hydrateThis compound\text{4-Fluoro-3-(trifluoromethoxy)aniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Fluoro-3-(trifluoromethoxy)aniline+Hydrazine hydrate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine can be compared with similar compounds such as:

    4-(Trifluoromethoxy)phenylhydrazine: This compound lacks the fluoro substituent but shares similar chemical properties and applications.

    4-(Trifluoromethyl)phenylhydrazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-5-2-1-4(13-12)3-6(5)14-7(9,10)11/h1-3,13H,12H2

InChI Key

VQMAQEQINHNKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)OC(F)(F)F)F

Origin of Product

United States

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